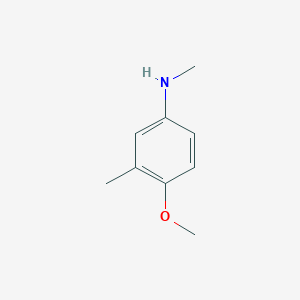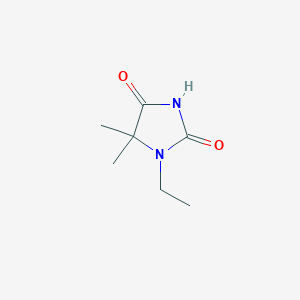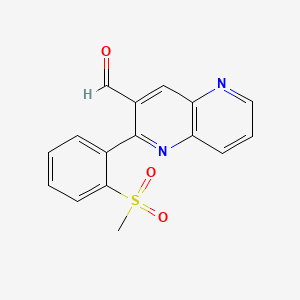![molecular formula C12H15F3N2O B8647009 (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide](/img/structure/B8647009.png)
(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pentanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable pentanamide precursor. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium or copper. The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or dimethylformamide to ensure proper solubility and reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to its biological effects. The compound may inhibit or activate certain pathways, depending on its target, thereby exerting its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(trifluoromethyl)aniline: A precursor in the synthesis of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide.
α-trifluoromethylstyrene: Another fluorinated compound with similar applications in organic synthesis.
3-trifluoromethyl-1,2,4-triazoles: Compounds with similar trifluoromethyl groups used in pharmaceutical research.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H15F3N2O |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
(3R)-3-[4-(trifluoromethyl)anilino]pentanamide |
InChI |
InChI=1S/C12H15F3N2O/c1-2-9(7-11(16)18)17-10-5-3-8(4-6-10)12(13,14)15/h3-6,9,17H,2,7H2,1H3,(H2,16,18)/t9-/m1/s1 |
Clave InChI |
RZSARXINBOJSRD-SECBINFHSA-N |
SMILES isomérico |
CC[C@H](CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F |
SMILES canónico |
CCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


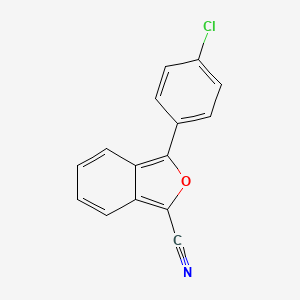
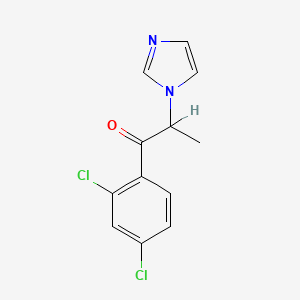
![3-[(2-Methoxyphenyl)thio]propanoic acid](/img/structure/B8646950.png)
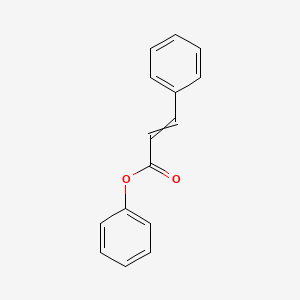
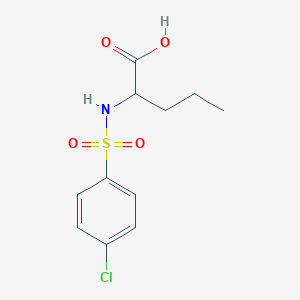
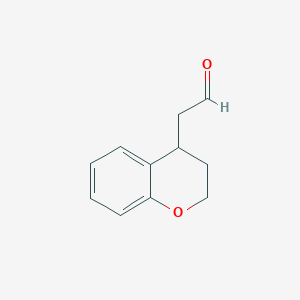
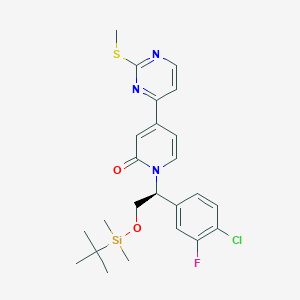
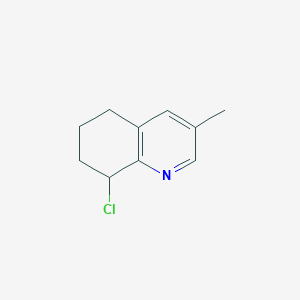
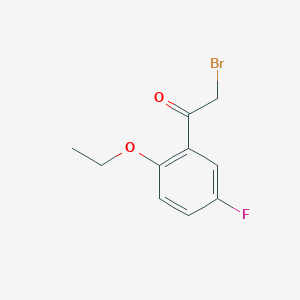
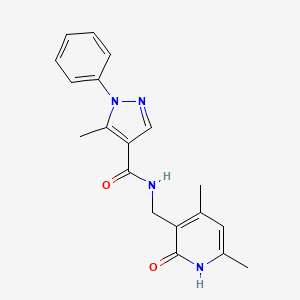
![2-Methylimidazo[1,2-a]pyridine-6-methanol](/img/structure/B8647008.png)
